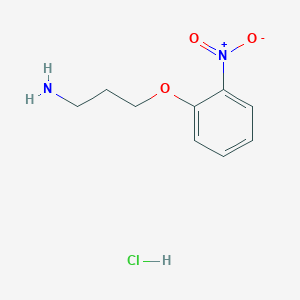![molecular formula C13H16F3NO2 B6599553 (2R,3S)-1-[(1R)-2-methoxy-1-phenylethyl]-2-(trifluoromethyl)azetidin-3-ol CAS No. 832722-55-1](/img/structure/B6599553.png)
(2R,3S)-1-[(1R)-2-methoxy-1-phenylethyl]-2-(trifluoromethyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-1-[(1R)-2-methoxy-1-phenylethyl]-2-(trifluoromethyl)azetidin-3-ol, commonly referred to as TFA, is a synthetic organic compound used in a variety of scientific research applications. TFA is a chiral compound that has been used in the synthesis of a variety of compounds, including drugs, agrochemicals, and other compounds with potential therapeutic or industrial applications. TFA has been studied extensively in the laboratory, and its properties have been well characterized.
Applications De Recherche Scientifique
TFA has a wide range of scientific research applications. It has been used as a chiral building block for the synthesis of a variety of compounds, including drugs, agrochemicals, and other compounds with potential therapeutic or industrial applications. TFA has also been used as a catalyst in the synthesis of pharmaceuticals and agrochemicals. Additionally, TFA has been used as a reagent in the synthesis of peptides and other biomolecules, and as a solvent for organic reactions.
Mécanisme D'action
TFA is a chiral compound that can be used as a catalyst in the synthesis of a variety of compounds. The mechanism of action of TFA is not completely understood, but it is believed to act as a Lewis acid, which is capable of forming hydrogen bonds with nucleophiles. This enables TFA to facilitate the formation of a variety of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFA are not well understood. In general, TFA is believed to be relatively non-toxic, and it is not known to have any adverse effects on humans or animals. However, it is important to note that TFA is a synthetic compound and its long-term effects are not known.
Avantages Et Limitations Des Expériences En Laboratoire
TFA has several advantages for use in laboratory experiments. It is a relatively non-toxic compound, and it is readily available. Additionally, TFA is a chiral compound, which makes it useful for the synthesis of a variety of compounds. However, TFA is a relatively expensive compound, and it can be difficult to work with due to its low solubility in most solvents.
Orientations Futures
TFA has a wide range of potential applications in scientific research. It can be used as a chiral building block for the synthesis of a variety of compounds, including drugs, agrochemicals, and other compounds with potential therapeutic or industrial applications. Additionally, TFA can be used as a catalyst in the synthesis of peptides and other biomolecules. Additionally, TFA can be used as a reagent in the synthesis of pharmaceuticals and agrochemicals. Finally, TFA can be used as a solvent for organic reactions.
Méthodes De Synthèse
TFA can be synthesized by a variety of methods, including a two-step synthesis starting from an aldehyde and an acid chloride, and a one-step synthesis using a Grignard reagent. The two-step synthesis involves the reaction of the aldehyde and acid chloride to form an acyl chloride, which is then reacted with a tert-butyl alcohol to form TFA. The one-step synthesis involves the reaction of a Grignard reagent with an aldehyde to form TFA. Both of these methods are efficient and have been used in the synthesis of TFA in the laboratory.
Propriétés
IUPAC Name |
(2R,3S)-1-[(1R)-2-methoxy-1-phenylethyl]-2-(trifluoromethyl)azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c1-19-8-10(9-5-3-2-4-6-9)17-7-11(18)12(17)13(14,15)16/h2-6,10-12,18H,7-8H2,1H3/t10-,11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEJCSUTWSIVOF-SDDRHHMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CC=C1)N2CC(C2C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](C1=CC=CC=C1)N2C[C@@H]([C@@H]2C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-1-[(1R)-2-methoxy-1-phenylethyl]-2-(trifluoromethyl)azetidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6599483.png)
![2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine](/img/structure/B6599485.png)



![tert-butyl N-[(2E)-4-oxopent-2-en-1-yl]carbamate](/img/structure/B6599519.png)






![2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B6599564.png)